molecular formula C10H12BrCl B13169799 1-(1-Bromobutan-2-yl)-3-chlorobenzene

1-(1-Bromobutan-2-yl)-3-chlorobenzene

Cat. No.: B13169799
M. Wt: 247.56 g/mol
InChI Key: PGCYHTHPGHSUTG-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-3-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutan-2-yl)-3-chlorobenzene typically involves the bromination of 1-butanol followed by a Friedel-Crafts alkylation reaction. The general steps are as follows:

    Bromination of 1-Butanol: 1-Butanol is treated with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) to yield 1-bromobutane.

    Friedel-Crafts Alkylation: The 1-bromobutane is then reacted with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutan-2-yl)-3-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) are used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Cyanobutan-2-yl)-3-chlorobenzene, and 1-(1-Aminobutan-2-yl)-3-chlorobenzene.

    Oxidation: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Formylbutan-2-yl)-3-chlorobenzene, and 1-(1-Carboxybutan-2-yl)-3-chlorobenzene.

    Reduction: Products include butylbenzene and chlorobenzene.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-3-chlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The butyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Bromobutan-2-yl)-3-fluorobenzene
  • 1-(1-Bromobutan-2-yl)-3-iodobenzene
  • 1-(1-Bromobutan-2-yl)-3-methylbenzene

Uniqueness

1-(1-Bromobutan-2-yl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for versatile chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-3-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3

InChI Key

PGCYHTHPGHSUTG-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC(=CC=C1)Cl

Origin of Product

United States

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